molecular formula C17H14ClKN2O5S B1666880 Alilusem potassium CAS No. 114417-20-8

Alilusem potassium

Cat. No. B1666880
CAS RN: 114417-20-8
M. Wt: 432.9 g/mol
InChI Key: NQFKOWCYLQFLSM-QTCZRQAZSA-M
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for M-17055 are not readily available in the provided sources.
    • Industrial production methods may also be proprietary or not widely documented.
  • Chemical Reactions Analysis

    • M-17055 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified.
    • Major products formed from these reactions are not explicitly mentioned.
  • Scientific Research Applications

    • Alilusem potassium has been investigated in several scientific contexts:

        Diuretic Effects: As mentioned earlier, it affects water clearance and electrolyte levels in urine.

        Chloride Channel Inhibition: This compound inhibits chloride channels.

        Other Potential Applications:

  • Mechanism of Action

    • The exact mechanism by which Alilusem potassium exerts its effects remains to be fully elucidated.
    • It likely involves interactions with molecular targets and pathways related to ion transport and fluid balance.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not listed in the provided sources.
    • Highlighting the uniqueness of M-17055 would require additional comparative data.

    Remember that while Alilusem potassium shows promise in certain areas, further research is needed to fully understand its potential and applications.

    properties

    CAS RN

    114417-20-8

    Molecular Formula

    C17H14ClKN2O5S

    Molecular Weight

    432.9 g/mol

    IUPAC Name

    potassium;[(E)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate

    InChI

    InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24);/q;+1/p-1/b19-15+;

    InChI Key

    NQFKOWCYLQFLSM-QTCZRQAZSA-M

    Isomeric SMILES

    CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)[O-])/C3=C2C=C(C=C3)Cl.[K+]

    SMILES

    CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+]

    Canonical SMILES

    CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+]

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    synonyms

    7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid
    alilusem
    alilusem potassium
    M 17055
    M-17055
    M17055

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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